molecular formula C9H10FNO3 B556614 3-fluoro-L-tyrosine CAS No. 7423-96-3

3-fluoro-L-tyrosine

Cat. No.: B556614
CAS No.: 7423-96-3
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-ZETCQYMHSA-N
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Description

3-Fluoro-L-tyrosine is a fluorinated analogue of the amino acid tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position of the benzene ring in the tyrosine molecule. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields. The molecular formula of this compound is C9H10FNO3, and it has a molecular weight of 199.18 g/mol .

Biochemical Analysis

Biochemical Properties

3-Fluoro-L-tyrosine is known to interact with various enzymes and proteins. It has been found to inhibit tyrosine aminotransferase (TAT), a key enzyme involved in the metabolism of tyrosine . This interaction disrupts the association of tyrosine with TAT, indicating a significant role of this compound in biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely related to its interactions with proteins and enzymes. It has been shown to be biologically incorporated into proteins in place of tyrosine . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As mentioned, it inhibits TAT, thereby affecting the metabolism of tyrosine . Moreover, it can be incorporated into proteins, which may lead to changes in protein function and subsequently alter cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine, given its inhibitory effect on TAT

Transport and Distribution

This compound is transported by the L-type amino acid transporter 1 (LAT1), an isoform of system L highly upregulated in cancers . This selective transport by LAT1 contributes to the accumulation of this compound in malignant tumors .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its transport by LAT1 and its ability to be incorporated into proteins, it is likely that its localization within the cell is dependent on these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-L-tyrosine can be synthesized using enzymatic methods. One common approach involves the use of tyrosine phenol-lyase from Citrobacter freundii, which catalyzes the reaction between 3-fluorophenol, pyruvate, and ammonia to produce this compound . The reaction conditions typically include a buffered aqueous solution at a pH of around 8.0 and a temperature of approximately 30°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized enzyme concentrations can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of 3-fluoro-L-dopa.

    Reduction: Reduction reactions may yield various reduced forms of the compound, depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can result in the replacement of the fluorine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-Fluoro-L-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-L-tyrosine is unique due to its specific substitution pattern, which allows it to mimic tyrosine closely while introducing the distinct properties of fluorine. This makes it particularly valuable in studies involving protein structure and function, as well as in the development of diagnostic and therapeutic agents.

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225227
Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-96-3
Record name 3-Fluoro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Fluorotyrosine, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-L-tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxy-L-phenylalanine
Source European Chemicals Agency (ECHA)
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Record name 3-FLUOROTYROSINE, L-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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